molecular formula C15H16O B6370969 5-(2,4-Dimethylphenyl)-2-methylphenol CAS No. 1261958-49-9

5-(2,4-Dimethylphenyl)-2-methylphenol

Cat. No.: B6370969
CAS No.: 1261958-49-9
M. Wt: 212.29 g/mol
InChI Key: KOVOQWWKMNTEMQ-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylphenyl)-2-methylphenol is a phenolic compound characterized by a methyl group at the 2-position of the phenol ring and a 2,4-dimethylphenyl substituent at the 5-position. This structural complexity distinguishes it from simpler alkylphenols. The compound has been utilized as a key intermediate in the synthesis of pharmacologically active molecules, such as BET bromodomain inhibitors (e.g., CDD-724 and CDD-813) . Its role in medicinal chemistry stems from the ability of phenolic derivatives to engage in hydrogen bonding and π-π interactions, which are critical for binding to biological targets.

Properties

IUPAC Name

5-(2,4-dimethylphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-10-4-7-14(12(3)8-10)13-6-5-11(2)15(16)9-13/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVOQWWKMNTEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683716
Record name 2',4,4'-Trimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-49-9
Record name 2',4,4'-Trimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethylphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2,4-dimethylphenol with 2-methylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethylphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Hydroxy derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

5-(2,4-Dimethylphenyl)-2-methylphenol has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Alkylphenols

Alkylphenols share a phenolic core with varying alkyl substituents. Key analogs include:

Compound Structure Key Properties/Applications References
2-Methylphenol Methyl at 2-position Detected in environmental samples; exhibits bactericidal effects and seed inhibition .
4-Methylphenol Methyl at 4-position Found in lignin degradation byproducts; lower volatility compared to 2-methylphenol .
2,4-Dimethylphenol Methyl at 2- and 4-positions Environmental contaminant exceeding hazard thresholds; used in polymer synthesis .
5-(2,4-Dimethylphenyl)-2-methylphenol 2-methylphenol + 2,4-dimethylphenyl Pharmaceutical intermediate; enhanced steric bulk for targeted binding .

Key Differences :

Chlorinated Phenolic Derivatives

Chlorophenols, such as 2,4-dichlorophenol and 5-(chloromethyl)-2-(2,4-dichlorophenoxy)phenol, exhibit distinct properties due to electronegative chlorine atoms:

Compound Structure Key Properties/Applications References
2,4-Dichlorophenol Chlorine at 2- and 4-positions Persistent environmental toxin; herbicide precursor .
5-(Chloromethyl)-2-(2,4-dichlorophenoxy)phenol Chlorine and chloromethyl groups Antimicrobial activity; structural complexity enhances reactivity .

Comparison :

  • Electron Withdrawal vs. Donation: Chlorine atoms increase acidity and oxidative stability compared to alkyl-substituted phenols.
  • Biological Activity: Chlorophenols often show higher toxicity but broader antimicrobial effects , whereas the target compound’s bioactivity is linked to its role in larger drug molecules .

Complex Derivatives and Heterocyclic Analogs

Phenolic compounds fused with heterocycles or sulfonyl groups demonstrate diverse applications:

Compound Structure Key Properties/Applications References
Ethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-propylbenzo[g][1]benzofuran-3-carboxylate Sulfonamide-benzofuran hybrid Anticancer potential; sulfonyl group enhances solubility .
5-[(E)-[(4-Hydroxyphenyl)imino]methyl]-2-methoxyphenol Schiff base derivative Chelating agent for metal ions; sensor applications .
3-Hydrazones derived from 2,4-dimethylphenyl hydrazine HCl Hydrazone linkage Antifungal and antimalarial activities .

Comparison :

  • Functional Groups : The target compound lacks heteroatoms (e.g., N, S) present in these derivatives, limiting its direct chelation or solubility properties. However, its methyl groups make it a robust intermediate for coupling reactions in drug synthesis .
  • Biological Roles: While hydrazones and sulfonamides exhibit standalone bioactivity , this compound primarily serves as a scaffold for optimizing pharmacokinetics in drug candidates .

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